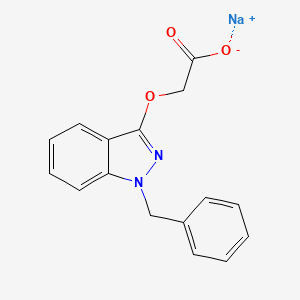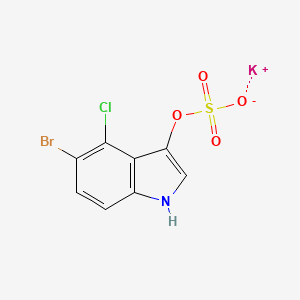![molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4](/img/structure/B1290597.png)
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol
Vue d'ensemble
Description
The compound “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound similar to “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is given by the InChI code: 1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) . This indicates that the compound has a pyridine ring with a bromine atom at the 5th position and an aminoethanol group at the 2nd position .Applications De Recherche Scientifique
Synthesis of Pyrazolinone Derivatives
The compound can be used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials . These materials have excellent optical color change properties in the powder crystal state, showing great potential for applications in high-density storage, fluorescence switching, and bioimaging .
Modulation of Photoresponsive Properties
The compound can be used to modulate the photoresponsive properties of certain materials . For example, the introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives with photoreversible color change in the powder crystal state .
Fluorescent Molecular Switches
The compound can be used in the creation of fluorescent molecular switches . The derivatives of this compound have shown excellent fluorescence reversibility under alternating UV and visible light .
Palladium Catalyzed Suzuki Cross-Coupling Reactions
The compound can be used in palladium catalyzed Suzuki cross-coupling reactions . This is a type of reaction that is used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Synthesis of Novel Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Research in Materials Science
The compound can be used in research related to materials science . For example, it can be used in the study of photochromic materials, which have special photoinduced color change and reversible conversion .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .
Propriétés
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZIQYJELDBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

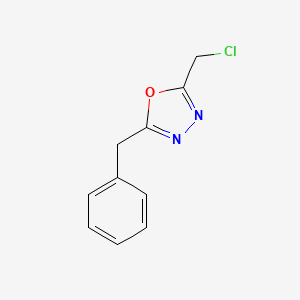

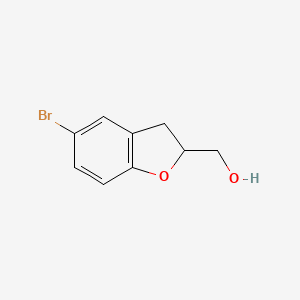
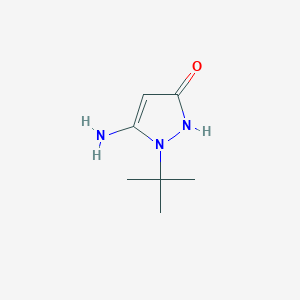
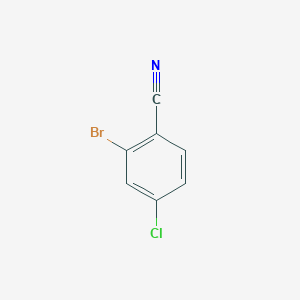
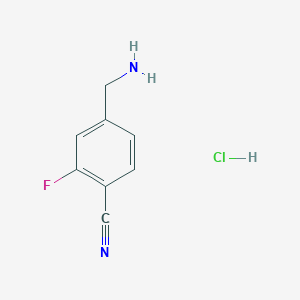

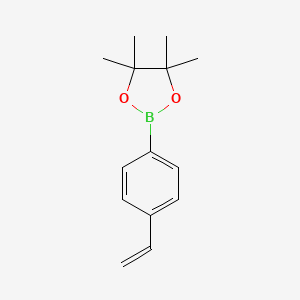

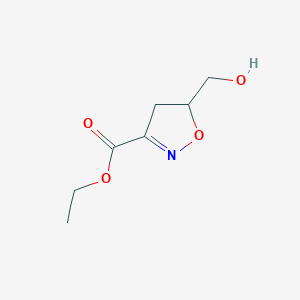
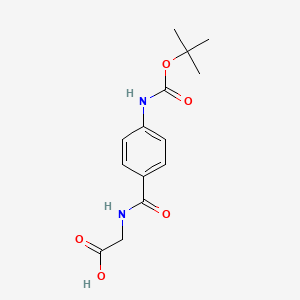
![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)
